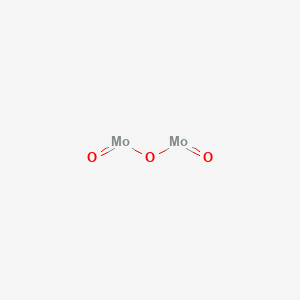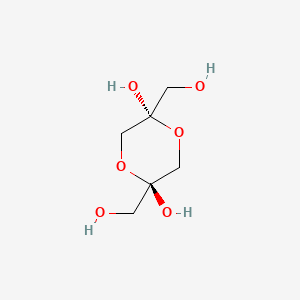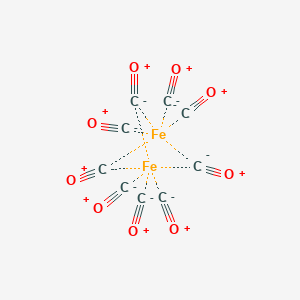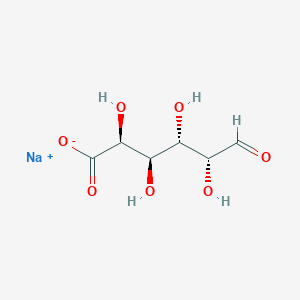
Zirconium, dichlorooxo-, octahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium, dichlorooxo-, octahydrate is an inorganic compound with the chemical formula ZrCl2·9H2O. This compound is a hydrated form of zirconium dichloride, which is known for its unique properties and applications in various fields. Zirconium dichloride itself is a black solid with a density of 3.6 g/cm³ and a melting point of 722°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zirconium, dichlorooxo-, octahydrate can be synthesized by heating zirconium in the presence of zirconium tetrachloride vapors. The reaction is as follows :
Zr+ZrCl4→2ZrCl2
This reaction requires high temperatures and controlled conditions to ensure the formation of zirconium dichloride. The nonahydrate form is obtained by hydrating the anhydrous zirconium dichloride in the presence of water.
Industrial Production Methods
Industrial production of zirconium dichloride involves the chlorination of zirconium oxide (ZrO2) or zirconium carbide (ZrC) at elevated temperatures. The process is typically carried out in a chlorinator, where zirconium oxide or carbide reacts with chlorine gas to produce zirconium tetrachloride, which is then reduced to zirconium dichloride .
Analyse Des Réactions Chimiques
Types of Reactions
Zirconium, dichlorooxo-, octahydrate undergoes various types of chemical reactions, including:
Oxidation: Zirconium dichloride can be oxidized to form zirconium tetrachloride (ZrCl4).
Reduction: It can be reduced to metallic zirconium.
Substitution: Zirconium dichloride can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents are used under controlled conditions.
Reduction: Reducing agents such as hydrogen gas or metals like magnesium can be used.
Substitution: Halides like bromides or iodides can be used in substitution reactions.
Major Products
Oxidation: Zirconium tetrachloride (ZrCl4)
Reduction: Metallic zirconium (Zr)
Substitution: Various zirconium halides (e.g., ZrBr2, ZrI2)
Applications De Recherche Scientifique
Zirconium, dichlorooxo-, octahydrate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of zirconium(2+);dichloride;nonahydrate involves its ability to act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from donor molecules. This property makes it an effective catalyst in organic synthesis. In biological systems, zirconium compounds can interact with cellular components, leading to cytotoxic effects that are being explored for cancer treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zirconium(IV) oxydichloride octahydrate (ZrOCl2·8H2O): This compound is also a hydrated form of zirconium chloride and is used as a catalyst in organic reactions.
Zirconium(IV) tetrachloride (ZrCl4): Another zirconium halide, widely used in catalysis and as a precursor for other zirconium compounds.
Uniqueness
Zirconium, dichlorooxo-, octahydrate is unique due to its specific hydration state, which can influence its reactivity and applications. The nonahydrate form provides additional stability and solubility in aqueous solutions, making it suitable for certain applications where other zirconium compounds may not be as effective .
Propriétés
IUPAC Name |
zirconium(2+);dichloride;nonahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.9H2O.Zr/h2*1H;9*1H2;/q;;;;;;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZHTIDQAXFYCR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Zr+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H18O9Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1Z,3Z)-2,3-diamino-4-(2-hydroxyphenyl)buta-1,3-dien-1-yl]phenol cobalt](/img/structure/B8071536.png)




![(1R,3S,5R,7R,8Z,12R,14Z,16Z,18Z,20Z,22R,24S,25R,26S)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B8071590.png)



